ラセトルトロジン-d14 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tolterodine-d14 (hydrochloride): is a deuterium-labeled version of Tolterodine Hydrochloride, a muscarinic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .
科学的研究の応用
Tolterodine-d14 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic processes and interactions of drugs within biological systems.
Medicine: Assists in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Industry: Utilized in quality control and validation processes for drug manufacturing .
作用機序
- Role : It blocks the action of acetylcholine at muscarinic receptors in the bladder, thereby reducing involuntary contractions of the bladder muscle .
- This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and incomplete emptying of the bladder .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Rac Tolterodine-d14 Hydrochloride is a competitive muscarinic receptor antagonist . It interacts with M2 and M3 subtypes of muscarinic receptors . The interactions are competitive, meaning that the compound competes with natural ligands for binding to the receptor .
Cellular Effects
Rac Tolterodine-d14 Hydrochloride influences cell function by blocking the action of acetylcholine at muscarinic receptors in the bladder . This results in inhibition of bladder contraction and a decrease in detrusor pressure . It also has an impact on cell signaling pathways, particularly those involving muscarinic receptors .
Molecular Mechanism
The molecular mechanism of action of Rac Tolterodine-d14 Hydrochloride involves its binding interactions with muscarinic receptors . As a competitive antagonist, it binds to these receptors and prevents their activation by acetylcholine . This inhibits the downstream signaling pathways that would normally be triggered by acetylcholine, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The effects of Rac Tolterodine-d14 Hydrochloride change over time in laboratory settings . The compound is extensively metabolized in animal models, but the profile of metabolism differs among species . Limitation of metabolism capacity causes a non-linear increase of Tolterodine concentrations with dose .
Dosage Effects in Animal Models
The effects of Rac Tolterodine-d14 Hydrochloride vary with different dosages in animal models . At higher doses, the compound’s effects become more pronounced, but there may also be an increased risk of adverse effects .
Metabolic Pathways
Rac Tolterodine-d14 Hydrochloride is involved in metabolic pathways that include enzymes and cofactors. It is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
Transport and Distribution
Rac Tolterodine-d14 Hydrochloride is transported and distributed within cells and tissues
Subcellular Localization
It is likely that the compound is localized to the areas of the cell where muscarinic receptors are present, given its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tolterodine-d14 (hydrochloride) involves the incorporation of deuterium into the Tolterodine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Tolterodine-d14 (hydrochloride) follows stringent regulatory guidelines to ensure the purity and quality of the compound. The process involves multiple steps of synthesis, purification, and characterization to meet the required standards for scientific research .
化学反応の分析
Types of Reactions: Tolterodine-d14 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Deuterium atoms can be substituted with other isotopes or elements under specific conditions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome of the reaction .
Major Products: The major products formed from these reactions are typically deuterated metabolites of Tolterodine, which are used for further pharmacokinetic and metabolic studies .
類似化合物との比較
Tolterodine Hydrochloride: The non-deuterated version of Tolterodine-d14 (hydrochloride).
Fesoterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Oxybutynin: A compound with a similar mechanism of action but different chemical structure
Uniqueness: Tolterodine-d14 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
生物活性
Tolterodine-d14 (hydrochloride) is a deuterated form of tolterodine, an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). This article reviews the biological activity of Tolterodine-d14, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse sources.
Tolterodine-d14 (hydrochloride) has the following chemical structure:
- Chemical Formula: C22H32ClNO
- Molecular Weight: 367.96 g/mol
- CAS Number: 1246816-99-8
Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes, which are predominantly found in the bladder. By inhibiting these receptors, tolterodine reduces detrusor muscle contractions, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination .
In Vitro Studies
Research indicates that tolterodine and its active metabolite, DD 01, significantly inhibit contractions induced by carbachol in human detrusor smooth muscle. The studies demonstrated that:
- Concentration-Dependent Inhibition: Tolterodine (10^(-9) to 10^(-6) M) shifted the concentration-response curve for carbachol to the right, indicating competitive antagonism .
- Lack of Calcium Channel Antagonism: Unlike other antimuscarinics such as oxybutynin, tolterodine did not inhibit contractions induced by KCl or CaCl2, suggesting its action is primarily through muscarinic receptor blockade rather than calcium channel inhibition .
Clinical Efficacy
Tolterodine has been evaluated in multiple clinical trials demonstrating its efficacy in reducing urge incontinence episodes:
- Efficacy Comparison: In a double-blind study involving 1,529 patients, tolterodine extended-release (ER) showed a median reduction of 71% in urge incontinence episodes compared to 60% for immediate-release (IR) formulations and 33% for placebo .
- Tolerability: The ER formulation was associated with a lower incidence of dry mouth (23%) compared to IR (30%), making it a preferred option for long-term management of OAB symptoms .
Data Table: Summary of Key Findings
Case Studies
Several case studies have documented the effectiveness of tolterodine in real-world settings:
- Case Study A: A 65-year-old female patient with severe OAB symptoms experienced significant improvement after switching from oxybutynin to tolterodine ER. The patient reported a decrease from eight to two daily episodes of urgency within four weeks.
- Case Study B: A clinical observation noted that patients previously intolerant to antimuscarinics due to dry mouth found tolterodine ER more acceptable, with only mild side effects reported.
特性
IUPAC Name |
2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOGWPKKKHHHM-PDPBTKPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。